2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, preventing the receptor from interacting with its natural ligand .
Biochemical Pathways
The compound likely affects the angiogenesis and cell proliferation pathways due to its potential inhibition of VEGFR-2 and PDGF-β . This can lead to downstream effects such as reduced angiogenesis and cell proliferation, which are critical in processes like tumor growth.
Pharmacokinetics
The compound’s molecular weight is437.483 Da , which is within the acceptable range for good bioavailability. The compound also has a polar surface area of 125 Ų , which suggests it may have good permeability across biological membranes.
Result of Action
Similar compounds have been shown to reduce collagen deposition in a liver fibrosis model , suggesting potential anti-fibrotic activity.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-9-15(22-26-12)21-16(24)11-28-19-20-14-7-8-27-17(14)18(25)23(19)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLILHGUMGMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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